molecular formula C15H17NO B14407328 4-(2-Amino-3-phenylpropyl)phenol CAS No. 80396-15-2

4-(2-Amino-3-phenylpropyl)phenol

Cat. No.: B14407328
CAS No.: 80396-15-2
M. Wt: 227.30 g/mol
InChI Key: PKGDOHQZUGWVSD-UHFFFAOYSA-N
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Description

4-(2-Amino-3-phenylpropyl)phenol is a phenolic derivative characterized by a phenol ring substituted with a 2-amino-3-phenylpropyl chain. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.31 g/mol. The compound’s structure combines a polar primary amine group and a lipophilic phenylpropyl chain, creating a unique balance of hydrophilicity and hydrophobicity.

Properties

CAS No.

80396-15-2

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-(2-amino-3-phenylpropyl)phenol

InChI

InChI=1S/C15H17NO/c16-14(10-12-4-2-1-3-5-12)11-13-6-8-15(17)9-7-13/h1-9,14,17H,10-11,16H2

InChI Key

PKGDOHQZUGWVSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-3-phenylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. For example, 4-bromophenol can be reacted with 2-amino-3-phenylpropylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-(2-Amino-3-phenylpropyl)phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-3-phenylpropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Amino-3-phenylpropyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-3-phenylpropyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron donation, while the amino group can engage in protonation and deprotonation reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Polarity and Solubility: The primary amine in 4-(2-Amino-3-phenylpropyl)phenol significantly enhances its polarity compared to non-aminated analogs like 4-[3-(4-hydroxyphenyl)propyl]phenol. In contrast, esterified derivatives (e.g., 4-acetoxystyrene) exhibit higher lipophilicity due to acetyl groups, favoring membrane permeability but reducing aqueous solubility .

Reactivity: The amine group enables reactions such as Schiff base formation or acetylation, which are absent in hydroxyl-substituted analogs. For example, 4-[3-(4-hydroxyphenyl)propyl]phenol may undergo esterification or etherification, while the target compound’s amine can participate in nucleophilic substitutions .

This contrasts with 4-amino-2-phenylphenol, where the planar phenyl group adjacent to the amine may favor π-π stacking but limit 3D binding versatility .

Limitations and Knowledge Gaps

  • Limited experimental data (e.g., melting point, logP) for 4-(2-Amino-3-phenylpropyl)phenol necessitates reliance on structural analogies.

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